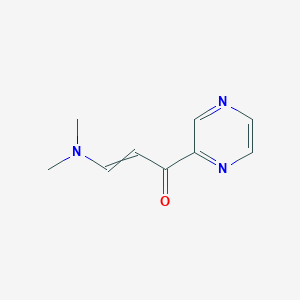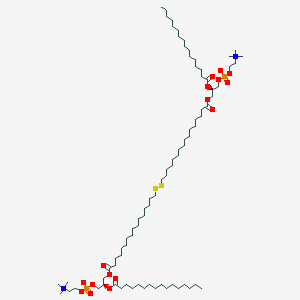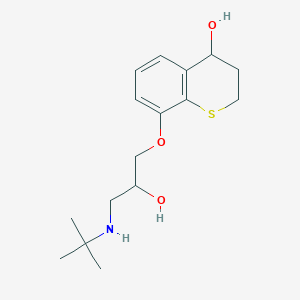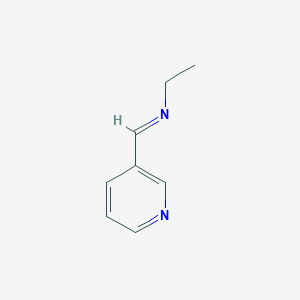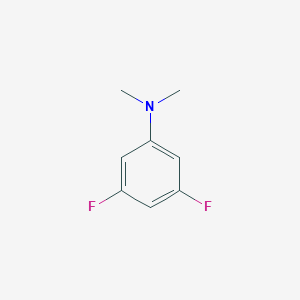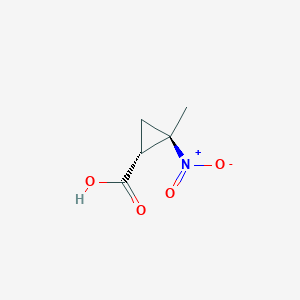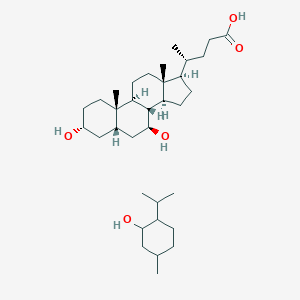
Ursometh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ursometh is a naturally occurring triterpenoid compound that has been used in traditional medicine for centuries. It is found in the bark of various trees, including the birch tree, and has been used to treat a variety of ailments, including inflammation, pain, and fever. In recent years, Ursometh has gained attention from the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of Ursometh is still not fully understood, but it is thought to work by modulating various signaling pathways in the body. It has been shown to activate the nuclear factor kappa B (NF-kB) pathway, which plays a key role in regulating inflammation and immune responses. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemische Und Physiologische Effekte
Ursometh has a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ursometh in lab experiments is that it is a naturally occurring compound that can be easily synthesized from plant sources. This makes it relatively inexpensive and easy to obtain. However, one limitation of using Ursometh in lab experiments is that its mechanism of action is still not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
Zukünftige Richtungen
There are many potential future directions for research on Ursometh. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, researchers are interested in exploring Ursometh's potential as an antiviral agent, particularly in the context of emerging viral infections such as COVID-19.
Synthesemethoden
Ursometh can be synthesized from the bark of the birch tree using a variety of methods. One common method involves extracting the bark with a solvent, such as ethanol, and then purifying the compound using chromatography. Another method involves using enzymes to convert the precursor compounds in the bark into Ursometh.
Wissenschaftliche Forschungsanwendungen
Ursometh has been the subject of numerous scientific studies, and its potential therapeutic properties have been investigated in a variety of contexts. Some of the most promising areas of research include its potential anti-inflammatory, anti-cancer, and anti-viral properties.
Eigenschaften
CAS-Nummer |
122018-96-6 |
|---|---|
Produktname |
Ursometh |
Molekularformel |
C34H60O5 |
Molekulargewicht |
548.8 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C24H40O4.C10H20O/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;1-7(2)9-5-4-8(3)6-10(9)11/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);7-11H,4-6H2,1-3H3/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 |
InChI-Schlüssel |
KJPXEYQYWBUMAF-FUXQPCDDSA-N |
Isomerische SMILES |
CC1CCC(C(C1)O)C(C)C.C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC1CCC(C(C1)O)C(C)C.CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC1CCC(C(C1)O)C(C)C.CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonyme |
UDCA-menthol Ursometh |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



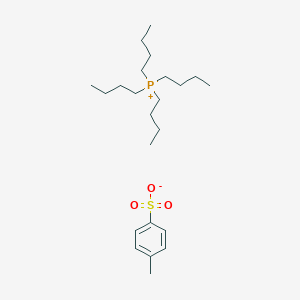
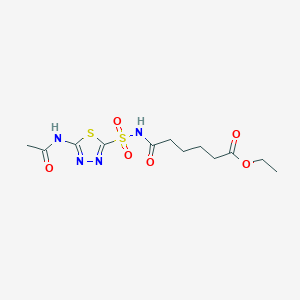
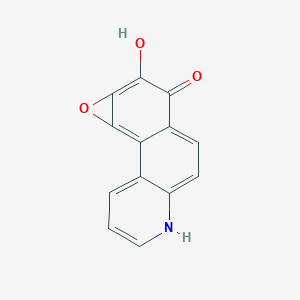
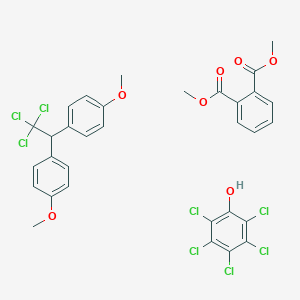
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)

